molecular formula C16H18N4O8S2 B11532909 N,N'-butane-1,4-diylbis(2-nitrobenzenesulfonamide)

N,N'-butane-1,4-diylbis(2-nitrobenzenesulfonamide)

Cat. No.: B11532909
M. Wt: 458.5 g/mol
InChI Key: SQCARJJMBMCNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-NITRO-N-[4-(2-NITROBENZENESULFONAMIDO)BUTYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

Molecular Formula

C16H18N4O8S2

Molecular Weight

458.5 g/mol

IUPAC Name

2-nitro-N-[4-[(2-nitrophenyl)sulfonylamino]butyl]benzenesulfonamide

InChI

InChI=1S/C16H18N4O8S2/c21-19(22)13-7-1-3-9-15(13)29(25,26)17-11-5-6-12-18-30(27,28)16-10-4-2-8-14(16)20(23)24/h1-4,7-10,17-18H,5-6,11-12H2

InChI Key

SQCARJJMBMCNKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-N-[4-(2-NITROBENZENESULFONAMIDO)BUTYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of butylamine with benzenesulfonyl chloride to form N-butylbenzenesulfonamide . This intermediate is then further reacted with 2-nitrobenzenesulfonyl chloride under controlled conditions to introduce the nitro groups and form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-NITRO-N-[4-(2-NITROBENZENESULFONAMIDO)BUTYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-NITRO-N-[4-(2-NITROBENZENESULFONAMIDO)BUTYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide structure.

    Industry: Utilized as a plasticizer in the polymerization of polyamide compounds.

Mechanism of Action

The mechanism of action of 2-NITRO-N-[4-(2-NITROBENZENESULFONAMIDO)BUTYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-NITRO-N-[4-(2-NITROBENZENESULFONAMIDO)BUTYL]BENZENE-1-SULFONAMIDE is unique due to the presence of multiple nitro groups and a butyl chain, which confer distinct chemical and biological properties

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